N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide
Description
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzoyl group, a pyridinyl moiety, and an oxolanyl acetamide group
Properties
IUPAC Name |
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-17(13-7-9-26-11-13)19(24)22-18-15(6-3-8-21-18)16(23)12-4-2-5-14(20)10-12/h2-6,8,10,13,17H,7,9,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVQMSBFWUKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOC1)C(=O)NC2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the acylation of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Pyridinyl Derivative Formation: The 3-chlorobenzoyl chloride is then reacted with 2-aminopyridine under basic conditions to yield the 3-(3-chlorobenzoyl)pyridin-2-yl intermediate.
Oxolanyl Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxy-2-(oxolan-3-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: Its structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Material Science: The compound’s unique structural features can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxyacetamide: Lacks the oxolanyl group, which may affect its biological activity and chemical properties.
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-hydroxy-2-(oxolan-3-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to the presence of both the oxolanyl and methoxy groups, which can influence its chemical behavior and biological interactions in ways that similar compounds without these groups cannot.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
